4-Chloro-3-cyclopropoxypyridine
Description
4-Chloro-3-cyclopropoxypyridine is a substituted pyridine derivative characterized by a chlorine atom at the 4-position and a cyclopropoxy group (-O-cyclopropyl) at the 3-position of the pyridine ring. For instance, 4-chloro-3-cyclopropylpyridine (CAS 1346544-23-7) shares a similar backbone, with a cyclopropyl group instead of cyclopropoxy, and has a molecular formula C₈H₈ClN, molecular weight 153.611 g/mol, and a reported synthesis yield of 75% via optimized routes . The cyclopropoxy variant likely exhibits distinct electronic and steric properties due to the oxygen atom, influencing reactivity and applications in pharmaceutical or agrochemical intermediates.
Properties
IUPAC Name |
4-chloro-3-cyclopropyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYRAUJWPXHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropoxypyridine typically involves the reaction of 4-chloropyridine with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-cyclopropoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Chloro-3-cyclopropoxypyridine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclopropoxy group in the target compound introduces an oxygen atom, enhancing polarity compared to the cyclopropyl analog . This may improve solubility in polar solvents but reduce thermal stability.
- Molecular Weight : The sulfonamide derivative (192.62 g/mol) has a higher molecular weight due to the sulfonamide group, which also provides hydrogen-bonding capacity for biological activity .
- Synthetic Yields : The substituted phenylpyridine derivatives in exhibit higher yields (67–81%) compared to the cyclopropyl analog (75%), suggesting that steric hindrance from the cyclopropoxy group might complicate synthesis .
Reactivity and Functional Group Analysis
- Chlorine Reactivity : The 4-chloro position in all analogs is a common site for nucleophilic substitution (e.g., Suzuki coupling or amination). However, the electron-withdrawing cyclopropoxy group in this compound may deactivate the pyridine ring, slowing such reactions compared to the sulfonamide or phenyl-substituted derivatives .
Biological Activity
4-Chloro-3-cyclopropoxypyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
This compound can be synthesized through the reaction of 4-chloropyridine with cyclopropanol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction typically involves heating to facilitate the formation of the compound .
The molecular mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biomolecules. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby altering metabolic pathways.
- Gene Expression Modulation : It could influence gene expression, affecting cellular functions and responses.
- Binding Interactions : The compound may bind to specific receptors or proteins, leading to biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values are crucial in determining its potency against specific pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| A2780 (Ovarian cancer) | 10 |
The selectivity index suggests that the compound may have lower toxicity towards non-cancerous cells, which is favorable for therapeutic applications .
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to significant apoptosis in cancer cells while sparing healthy cells. This selective cytotoxicity highlights its potential utility in cancer therapy .
Another study focused on its antimicrobial efficacy against resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential application in treating biofilm-associated infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
